
4-Bromo-2-fluorobenzofuran-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluorobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzofuran-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-4-fluorophenol with a suitable nitrile source under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or phosphoric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluorobenzofuran-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluorobenzofuran-6-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluorobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a nitrile group.
Uniqueness
4-Bromo-2-fluorobenzofuran-6-carbonitrile is unique due to the presence of both bromine and fluorine atoms in the benzofuran ring, which enhances its reactivity and potential for diverse chemical transformations. Its nitrile group also provides additional sites for chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H3BrFNO |
|---|---|
Peso molecular |
240.03 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H3BrFNO/c10-7-1-5(4-12)2-8-6(7)3-9(11)13-8/h1-3H |
Clave InChI |
WTPWINANCBZDDN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1OC(=C2)F)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


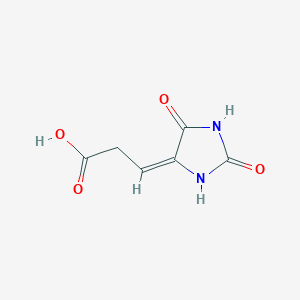


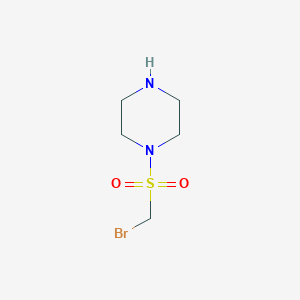
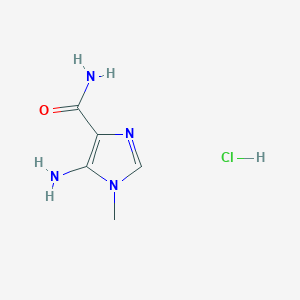
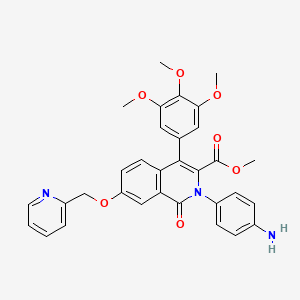
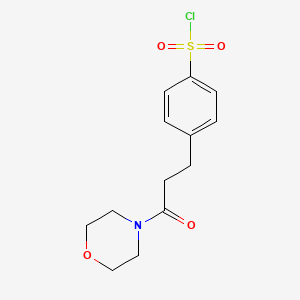
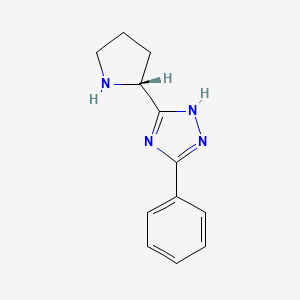
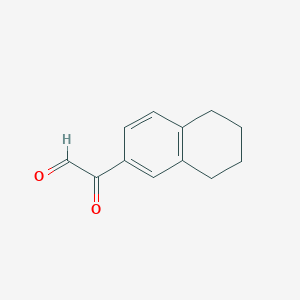
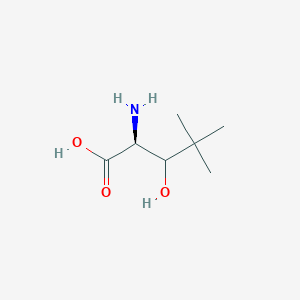
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
